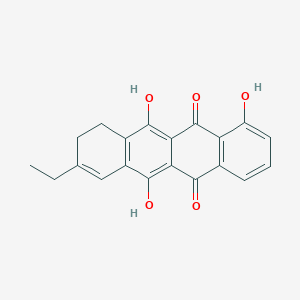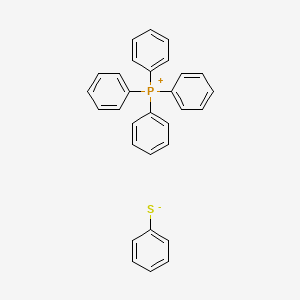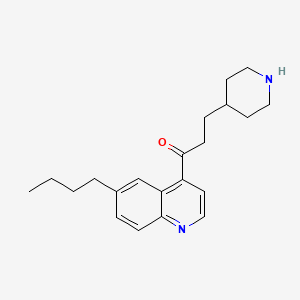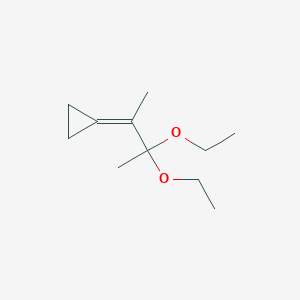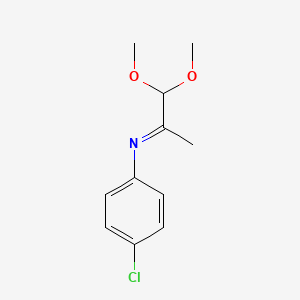![molecular formula C11H11NO2 B14487605 Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate CAS No. 63671-56-7](/img/structure/B14487605.png)
Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate is a heterocyclic compound that features a fused bicyclic structure consisting of a cyclopentane ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-cyclopenta[b]pyridine-1-carboxylate typically involves the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, followed by catalytic reduction of the pyridine ring . This multi-step process allows for the preparation of the compound in a controlled manner, ensuring high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce piperidine derivatives.
科学的研究の応用
Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which ethyl 1H-cyclopenta[b]pyridine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise mechanisms.
類似化合物との比較
Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate can be compared to other similar compounds, such as:
Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid: This compound is a conformationally restricted analogue of γ-aminobutyric acid (GABA) and has shown utility in the design of biologically relevant molecules.
Octahydrocyclopenta[c]pyridine:
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research.
特性
CAS番号 |
63671-56-7 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
ethyl cyclopenta[b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)12-8-4-6-9-5-3-7-10(9)12/h3-8H,2H2,1H3 |
InChIキー |
BXFAVEOSZXTQHA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C=CC=C2C1=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



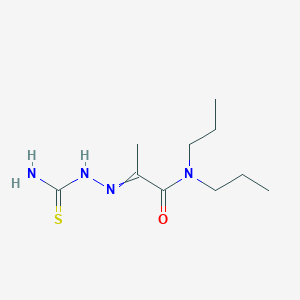
![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
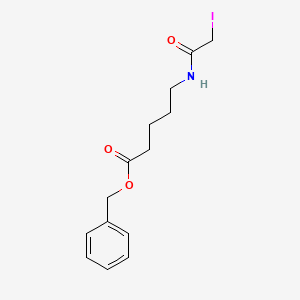

![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)
